N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
The compound N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a thienopyrazole-based ethanediamide derivative. Its structure comprises a bicyclic thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and an ethanediamide linker connecting to a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-17(2,3)22-14(12-9-25-10-13(12)21-22)20-16(24)15(23)19-8-11-4-6-18-7-5-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHLZKDCGMKSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the pyridine moiety and the ethanediamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activities. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell models. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Properties
Recent studies suggest that thieno[3,4-c]pyrazole derivatives may offer neuroprotective effects. They have been shown to reduce oxidative stress and neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve the modulation of neuroinflammatory pathways.
Therapeutic Applications
The unique properties of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide open avenues for its use in various therapeutic contexts:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Inducing apoptosis in cancer cells |
| Inflammatory Diseases | Reducing inflammation and cytokine production |
| Neurodegenerative Diseases | Protecting neurons from oxidative stress |
| Metabolic Disorders | Potential role in modulating metabolic pathways |
Case Studies
- Anticancer Activity : A study focusing on thieno[3,4-c]pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to target specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis rates.
- Anti-inflammatory Mechanism : In vitro experiments showed that the compound could significantly lower levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease indicated that administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, highlighting its neuroprotective effects.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with two analogs documented in commercial and research databases:
Structural and Functional Differences
The table below compares key features:
Key Observations:
The 1-phenylethyl group in BF96306 adds a chiral center, which may influence stereoselective interactions in biological systems .
Hydrophobic Interactions :
- The tert-butyl group common to all three compounds contributes to hydrophobic interactions, but the 4-methylphenylmethyl substituent in BI84028 may further increase membrane permeability due to enhanced lipophilicity .
Biological Implications :
Commercial Availability and Research Status
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 366.48 g/mol. The structure features a thieno[3,4-c]pyrazole ring system, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 366.47834 g/mol |
| SMILES | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
| InChI | InChI=1S/C17H26N4O3S/... |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Study Findings : A study published in Molecular Cancer Therapeutics demonstrated that compounds similar to N-{2-tert-butyl...} showed selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests a promising therapeutic index for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing various thieno[3,4-c]pyrazole derivatives, N-{2-tert-butyl...} was found to possess inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that are crucial in various biological pathways.
- Research Insight : Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis .
The mechanisms underlying the biological activities of N-{2-tert-butyl...} involve multiple pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.
Q & A
Q. Advanced: How can synthetic yield and purity be optimized for this compound?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions .
- Reaction Monitoring : Implement HPLC or TLC to track intermediate formation and adjust stoichiometry in real time .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy : -NMR (for proton environments), -NMR (carbon skeleton), and FT-IR (functional groups) .
- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. Advanced: How can advanced structural elucidation resolve ambiguities in crystallinity or stereochemistry?
Methodological Answer:
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Computational Modeling : Use density functional theory (DFT) to predict electronic properties and compare with experimental data .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays .
- Anticancer Activity : Test cytotoxicity in cancer cell lines (e.g., MTT assays) with IC values typically in the micromolar range .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA .
Q. Advanced: How can target-specific mechanisms of action be identified?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to suspected protein targets .
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing activity in gene-edited cell lines .
- Metabolomics : Profile cellular metabolite changes post-treatment to map pathway disruptions .
Basic: What are common side reactions or impurities observed during synthesis?
Methodological Answer:
- Oxidation Byproducts : Over-oxidation of the thieno core under harsh conditions (e.g., excess KMnO) .
- Incomplete Functionalization : Residual starting materials due to steric hindrance from tert-butyl groups .
- Detection : Use HPLC-DAD or GC-MS to identify impurities .
Q. Advanced: How can contradictory bioactivity data from different labs be reconciled?
Methodological Answer:
- Batch Reprodubility Checks : Compare NMR spectra and bioassays across independently synthesized batches .
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate experimental conditions .
Basic: What computational tools are suitable for predicting this compound’s reactivity?
Methodological Answer:
- Cheminformatics : PubChem or ChemAxon for property prediction (logP, pKa) .
- Docking Software (AutoDock Vina) : Simulate binding to protein active sites .
Q. Advanced: How can molecular dynamics (MD) simulations improve mechanistic understanding?
Methodological Answer:
- Force Field Parameterization : Customize AMBER or CHARMM parameters for the thieno-pyrazole core .
- Free Energy Calculations : Use umbrella sampling to estimate binding free energies with biological targets .
Basic: What are key differences between this compound and structurally similar analogs?
Methodological Answer:
- Substituent Effects : Pyridinylmethyl vs. benzyl groups alter solubility and target selectivity .
- Biological Profiles : Compare IC values across analogs in standardized assays .
Q. Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Methodological Answer:
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., halogenation) and test bioactivity .
- QSAR Modeling : Train machine learning models on bioactivity data to predict optimal substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
